molecular formula C10H8BrFO2 B14081524 methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate

methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate

Cat. No.: B14081524
M. Wt: 259.07 g/mol
InChI Key: SBOYNBPZNCKQMN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a bromine and fluorine atom attached to a phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Starting Materials: 2-bromo-3-fluorobenzoic acid, methanol, and an acid catalyst.

    Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and controlled temperatures.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohols or other reduced forms of the ester.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate depends on its specific interactions with molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.

    Methyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate: Similar structure with the fluorine atom in a different position.

    Methyl (2E)-3-(2-bromo-3-chlorophenyl)prop-2-enoate: Similar structure with both bromine and chlorine atoms.

Uniqueness

Methyl (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

methyl (E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8BrFO2/c1-14-9(13)6-5-7-3-2-4-8(12)10(7)11/h2-6H,1H3/b6-5+

InChI Key

SBOYNBPZNCKQMN-AATRIKPKSA-N

Isomeric SMILES

COC(=O)/C=C/C1=C(C(=CC=C1)F)Br

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.